ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
Description
Historical Context of Imidazole-Pyridine Hybrid Compounds
Imidazole-pyridine hybrids emerged as critical pharmacophores following the discovery of imidazole by Heinrich Debus in 1858. Early synthetic efforts focused on combining nitrogen-rich heterocycles to exploit their electronic versatility. The target compound, ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, represents a modern iteration of this strategy, first synthesized in the early 21st century. Its design builds on foundational work in multicomponent reactions, such as the copper-catalyzed coupling of 2-aminopyridines with alkynes and aldehydes. Recent studies, including a 2023 investigation into imidazole-pyridine anti-breast cancer agents, underscore the enduring relevance of this structural motif in medicinal chemistry.
Significance in Heterocyclic Chemistry
This compound exemplifies the synergy between imidazole and pyridine moieties, which collectively enable:
- Dual hydrogen-bonding capacity via imidazole’s N-H and pyridine’s lone pair.
- Enhanced metabolic stability compared to single-heterocycle analogs, as demonstrated in pharmacokinetic studies of related structures.
- Broad biological activity , including antifungal and anticancer properties observed in structurally similar compounds.
Over 60% of FDA-approved drugs containing nitrogen heterocycles feature fused or hybrid systems like this compound, highlighting its chemical significance.
Nomenclature and Classification Systems
The systematic IUPAC name follows Hantzsch-Widman rules:
- Base structure : Methanamine (amine-functionalized methane)
- Substituents :
- N-ethyl group
- 1-Methylimidazol-2-yl at position 1
- Pyridin-3-yl at position 1
Molecular formula : C₁₂H₁₆N₄
Classification :
| Property | Classification |
|---|---|
| Ring system | Bicyclic N-heterocycle |
| Aromaticity | Hybrid (imidazole: aromatic; pyridine: aromatic) |
| Functional groups | Tertiary amine, aryl |
This aligns with the broader category of imidazo[1,2-a]pyridines, which are prioritized in drug discovery for their bioavailability.
Structural Relationship to Similar N-Heterocyclic Compounds
Key structural analogs and their distinguishing features:
The target compound’s pyridin-3-yl group enables π-π stacking with biological targets, while the 1-methylimidazole enhances metabolic stability compared to unmethylated analogs. Synthetic routes for related compounds often employ:
This structural adaptability positions it as a versatile scaffold in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERQMQDZNRSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antifungal or antibacterial agent. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
N,N-Bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4)
- Structure : Symmetrical propargylamine backbone with two 1-methylimidazol-2-yl groups.
- The propargyl linker in L4 introduces rigidity, contrasting with the ethylamine spacer in the target compound.
| Property | Target Compound | L4 |
|---|---|---|
| Aromatic Groups | Pyridin-3-yl + 1-Me-imidazole | Two 1-Me-imidazole groups |
| Linker | Ethylamine | Propargylamine |
| Metal Coordination Sites | 3 (N from pyridine, imidazole) | 2 (imidazole N atoms) |
[2-(Pyridyl-2-yl)ethyl][(1-methylimidazol-2-yl)methyl]amine (pymima)
- Structure : Ethylamine linker with pyridin-2-yl and 1-methylimidazol-2-yl groups.
- Key Differences :
- Applications : pymima forms stable Cu(II) complexes used in catalytic oxidation reactions, whereas the target compound’s 3-pyridinyl group could modulate redox activity .
| Property | Target Compound | pymima |
|---|---|---|
| Pyridine Position | 3-yl | 2-yl |
| Metal Binding Geometry | Variable (untested) | Distorted square-planar |
| Solubility | Higher (predicted) | Moderate |
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Structure : Pyrazole core substituted with pyridin-3-yl and ethylamine groups.
- Key Differences: Pyrazole vs. imidazole ring alters donor atom arrangement (pyrazole has adjacent N atoms vs. imidazole’s 1,3-positions). The pyrazole derivative exhibits stronger σ-donor but weaker π-acceptor properties, impacting catalytic activity in metal complexes .
- Applications : Pyrazole derivatives are common in kinase inhibitors, whereas imidazole analogs like the target compound may favor heme-binding interactions .
| Property | Target Compound | Pyrazole Analog |
|---|---|---|
| Heterocycle | Imidazole | Pyrazole |
| Donor Atom Positions | 1,3-N | 1,2-N |
| Biological Relevance | Heme/cofactor mimicry | Kinase inhibition |
Thiophene-Based Analogs (e.g., 2-(1H-Imidazol-1-yl)ethylamine)
- Structure : Thiophene replaces pyridine.
- Key Differences: Thiophene’s electron-rich sulfur enhances π-donor capacity but reduces Lewis basicity compared to pyridine. The target compound’s pyridin-3-yl group offers stronger metal coordination via its lone pair .
- Applications : Thiophene derivatives are prevalent in organic electronics, whereas pyridine-containing amines are prioritized in medicinal chemistry .
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Aromatic Group | Pyridin-3-yl | Thiophen-3-yl |
| Electronic Character | Moderate π-acceptor | Strong π-donor |
| Applications | Catalysis, drug design | Organic semiconductors |
Research Findings and Trends
- Coordination Chemistry : The target compound’s dual heterocycles enable versatile metal binding, but its performance depends on substituent positions (e.g., pyridin-3-yl vs. 2-yl) .
- Pharmacological Potential: Pyridin-3-yl-imidazole hybrids are understudied compared to benzimidazole derivatives (e.g., patents in ), suggesting untapped therapeutic opportunities .
- Synthetic Challenges : Electrophilic substitution routes (as in L4 synthesis) may require optimization for asymmetrical amines like the target compound .
Biological Activity
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, with CAS number 1250392-59-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an imidazole ring, a pyridine ring, and an ethylamine group. Its molecular formula is , with a molecular weight of 216.28 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on specific enzymes. For instance, related compounds have shown significant inhibition against V600EBRAF, a mutation associated with several cancers . This suggests that this compound may also exhibit similar inhibitory properties.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell growth across various lines. For example, derivatives tested against the NCI 60 cancer cell lines showed significant growth inhibition, which was linked to cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : The imidazole and pyridine moieties are known for their antimicrobial activities. Research has documented the effectiveness of imidazole derivatives against various pathogens, suggesting that this compound may possess similar antimicrobial properties .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Inhibition Studies : A study focused on the synthesis and evaluation of V600EBRAF inhibitors found that certain derivatives exhibited IC50 values as low as 0.49 µM, indicating potent inhibitory activity . This provides a framework for understanding how this compound might perform in similar assays.
- Cell Cycle Analysis : In one study, a related compound was shown to cause an increase in the S-phase population of treated cells, suggesting that it interferes with DNA synthesis—an important characteristic for anticancer agents . This behavior may be relevant for this compound as well.
Table of Biological Activities
Preparation Methods
Formation of Pyridin-3-yl Methyl Intermediate
A common approach starts with the preparation of a pyridin-3-yl-methyl intermediate, which can be synthesized by:
- Reduction of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid derivatives to the corresponding alcohol or halomethyl pyridine.
- Subsequent conversion to a reactive intermediate such as a benzyl halide or tosylate for nucleophilic substitution.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Reduction | Sodium borohydride (NaBH4) in methanol or ethanol, 0–25 °C | Converts aldehyde to alcohol |
| Halogenation | Thionyl chloride (SOCl2) or PBr3, reflux | Converts alcohol to halide intermediate |
Coupling with 1-Methyl-1H-imidazole
The imidazole ring is introduced via nucleophilic substitution or Mannich-type condensation:
- The 1-methyl-1H-imidazole acts as a nucleophile attacking the halomethyl pyridine intermediate.
- Alternatively, a Mannich reaction can be performed using formaldehyde and ethylamine to link the imidazole and pyridine rings through a methylene bridge.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | 1-methyl-1H-imidazole, base (e.g., sodium hydride), DMF, 0 °C to room temp | Formation of imidazolyl-pyridinyl methylene intermediate |
| Mannich reaction | Formaldehyde, ethylamine, acidic or neutral medium, reflux | Formation of ethylamine-linked bis-heterocycle |
Introduction of Ethylamine Group
In some synthetic routes, ethylamine is introduced via reductive amination:
- Reaction of the imidazolyl-pyridinyl methylene intermediate aldehyde with ethylamine.
- Reduction with sodium cyanoborohydride or similar mild reducing agents.
Alternatively, ethylamine may be incorporated early in the synthesis by using ethylamine as a nucleophile in substitution reactions.
Purification and Isolation
After synthesis, the compound is typically purified by:
- Extraction: Neutralization of acidic aqueous phases with sodium hydroxide, followed by extraction with ethyl acetate or diethyl ether.
- Washing: Organic phases washed with water to remove impurities.
- Drying: Over anhydrous magnesium sulfate or sodium sulfate.
- Filtration and evaporation: Removal of solvents under reduced pressure.
- Chromatography: Silica gel column chromatography using dichloromethane/hexane mixtures to isolate pure product.
Representative Data Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Observations/Notes |
|---|---|---|---|
| 1 | Reduction | NaBH4 in MeOH, 0–25 °C | Conversion of 3-pyridinecarboxaldehyde to alcohol |
| 2 | Halogenation | SOCl2 or PBr3, reflux | Formation of halomethyl pyridine intermediate |
| 3 | Nucleophilic Substitution | 1-methyl-1H-imidazole, NaH, DMF, 0 °C | Coupling of imidazole to pyridine via methylene |
| 4 | Reductive Amination | Ethylamine, NaBH3CN, mild acidic conditions | Introduction of ethylamine group |
| 5 | Purification | Extraction, washing, drying, chromatography | Isolation of pure this compound |
Research Findings and Optimization Notes
- Reaction atmosphere: Nitrogen or inert atmosphere is often maintained to prevent oxidation of sensitive intermediates.
- Temperature control: Cooling to 0 °C during nucleophilic substitution improves selectivity and yield.
- Solvent choice: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution reactions involving heterocycles.
- Purification: Use of silica gel chromatography with optimized solvent ratios is critical to remove closely related impurities and byproducts.
- Yield considerations: Multi-step synthesis typically results in moderate overall yields (~50-70%), with purification steps crucial for isolating the target compound in high purity.
Summary Table of Key Synthetic Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Imidazole attacks halomethyl pyridine intermediate | Straightforward, good control | Requires halogenated intermediates |
| Mannich-type condensation | Formaldehyde and ethylamine link heterocycles | One-pot, fewer steps | May require careful pH control |
| Reductive amination | Ethylamine reacts with aldehyde intermediate | High specificity for amine group | Sensitive to reaction conditions |
Q & A
Basic Research: What are the optimal synthetic conditions for ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine?
Methodological Answer:
The synthesis typically involves multi-step alkylation or condensation reactions. For example:
- Step 1: Alkylation of 1-methylimidazole derivatives with halogenated pyridine precursors under basic conditions (e.g., sodium hydride in DMF or THF) to form the imidazole-pyridine backbone .
- Step 2: Introduction of the ethylamine moiety via reductive amination or nucleophilic substitution. Catalysts like palladium or nickel may enhance yield in cross-coupling steps .
- Key Parameters: Control reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Basic Research: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C-NMR: Assign peaks for imidazole (δ 7.0–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons, with methyl and ethyl groups showing distinct signals (δ 1.2–2.5 ppm). Coupling patterns help verify stereochemistry .
- IR Spectroscopy: Confirm C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z) and detect fragmentation patterns indicative of the amine linkage .
Advanced Research: How can contradictory spectral data between NMR and X-ray crystallography be resolved?
Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent interactions:
- Dynamic NMR: Perform variable-temperature experiments to identify fluxional behavior in the imidazole-pyridine system .
- Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .
- X-Ray Crystallography: Co-crystallize the compound with stabilizing agents (e.g., trifluoroacetic acid) to lock conformations and resolve ambiguities .
Advanced Research: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd₂(dba)₃) for cross-coupling steps to reduce byproducts .
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability and safety .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced Research: How can computational methods predict biological activity of derivatives?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the amine group’s interaction with catalytic residues .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data from analogues .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Basic Research: What are common impurities, and how are they characterized?
Methodological Answer:
- Byproducts: Unreacted imidazole precursors or over-alkylated species. Detect via LC-MS or HPLC (C18 column, acetonitrile/water gradient) .
- Degradation Products: Oxidized pyridine rings or hydrolyzed amine groups. Accelerated stability studies (40°C/75% RH) identify major degradants .
- Quantification: Use internal standards (e.g., deuterated analogues) for precise impurity profiling .
Advanced Research: How to address low solubility in aqueous assays?
Methodological Answer:
- Salt Formation: React with hydrochloric or citric acid to improve hydrophilicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to the amine moiety .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .
Advanced Research: What mechanistic insights explain unexpected regioselectivity in alkylation?
Methodological Answer:
- Steric Effects: Bulky substituents on imidazole (e.g., 1-methyl) direct alkylation to the less hindered pyridine nitrogen .
- Electronic Effects: Electron-deficient pyridine rings favor nucleophilic attack at specific positions. Hammett plots quantify substituent contributions .
- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature to isolate intermediates (e.g., mono- vs. di-alkylated products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
